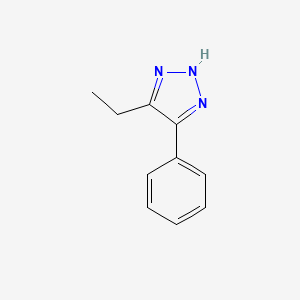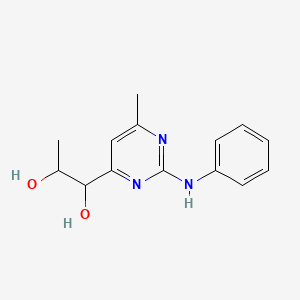
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol is a chemical compound with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.304 g/mol It is characterized by the presence of an anilino group attached to a methylpyrimidinyl moiety, which is further connected to a propane-1,2-diol structure
Vorbereitungsmethoden
The synthesis of 1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyrimidine and methyl ketones.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the pyrimidine derivative.
Attachment of the Propane-1,2-diol Moiety: The final step involves the addition of the propane-1,2-diol moiety through a suitable coupling reaction, often using reagents like epoxides or diols under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the anilino or pyrimidine moieties, using reagents like halides or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Wirkmechanismus
The mechanism of action of 1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The anilino and pyrimidine moieties play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-(2-Anilino-6-methylpyrimidin-4-yl)propane-1,2-diol can be compared with other similar compounds, such as:
1-(2-Anilino-6-methylpyrimidin-4-yl)propan-2-one: This compound has a similar structure but differs in the presence of a ketone group instead of the diol moiety.
1-(2-Anilino-6-methylpyrimidin-4-yl)ethanol: This compound features an ethanol group instead of the propane-1,2-diol structure.
1-(2-Anilino-6-methylpyrimidin-4-yl)butane-1,2-diol: This compound has a longer carbon chain in the diol moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
204571-53-9 |
|---|---|
Molekularformel |
C14H17N3O2 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
1-(2-anilino-6-methylpyrimidin-4-yl)propane-1,2-diol |
InChI |
InChI=1S/C14H17N3O2/c1-9-8-12(13(19)10(2)18)17-14(15-9)16-11-6-4-3-5-7-11/h3-8,10,13,18-19H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
UQGVMPQKVNLSAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C(C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


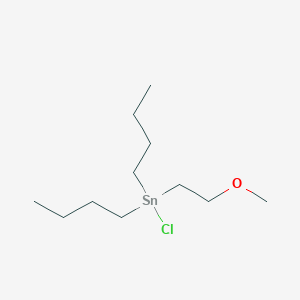
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
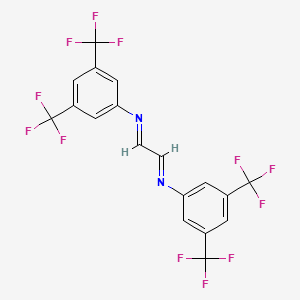
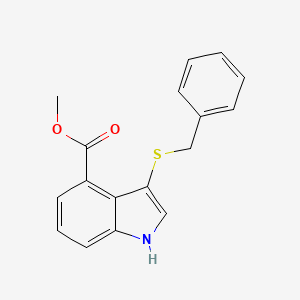

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)

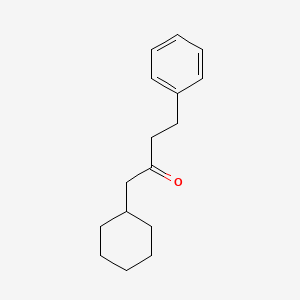
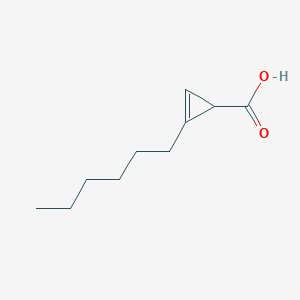
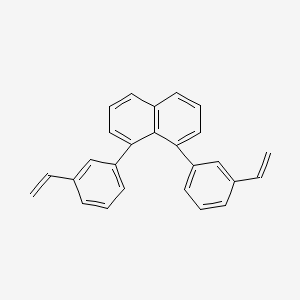
![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
